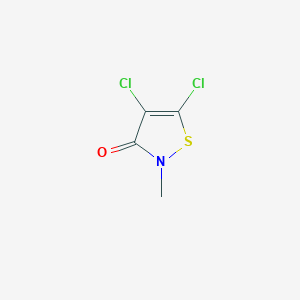






|
REACTION_CXSMILES
|
FS([O-])(=O)=[O:3].[CH3:6][N+:7]1[S:8][C:9]([Cl:14])=[C:10]([Cl:13])[C:11]=1Cl>C([O-])(=O)C.[Na+]>[Cl:13][C:10]1[C:11](=[O:3])[N:7]([CH3:6])[S:8][C:9]=1[Cl:14] |f:0.1,2.3|
|


|
Name
|
2-Methyl-3,4,5-trichloroisothiazolium fluorosulfonate
|
|
Quantity
|
16.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FS(=O)(=O)[O-].C[N+]=1SC(=C(C1Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 min. the solid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was collected
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(N(SC1Cl)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |